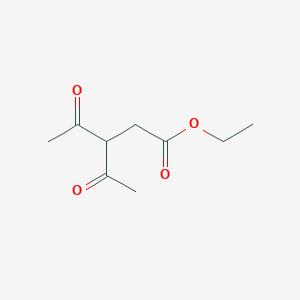

Ethyl 3-acetyl-4-oxopentanoate

Description

The exact mass of the compound Ethyl 3-acetyl-4-oxopentanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-acetyl-4-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-acetyl-4-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-acetyl-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-4-13-9(12)5-8(6(2)10)7(3)11/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGFIBABDQHCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044863 | |

| Record name | Ethyl 3-acetyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18835-02-4 | |

| Record name | Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18835-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-acetyl-4-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3-acetyl-4-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 3-acetyl-4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl-3-acetyl-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-ACETYL-4-OXOPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJG1YUM53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physical Properties of Ethyl 3-acetyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of Ethyl 3-acetyl-4-oxopentanoate (CAS No. 18835-02-4). Due to the limited availability of experimentally determined quantitative data for this specific compound in public literature and databases, this guide also includes data for the structurally related compound, Ethyl 4-oxopentanoate, for comparative context. Furthermore, generalized experimental protocols for determining key physical properties are detailed.

Core Physical and Chemical Properties

Table 1: Summary of Known Properties for Ethyl 3-acetyl-4-oxopentanoate

| Property | Value | Source(s) |

| CAS Number | 18835-02-4 | [1][2][4][5] |

| Molecular Formula | C9H14O4 | [1][2][3] |

| Molecular Weight | 186.21 g/mol | [3] |

| IUPAC Name | ethyl 3-acetyl-4-oxopentanoate | [1] |

| SMILES | CCOC(=O)CC(C(=O)C)C(=O)C | [1] |

| InChIKey | NKGFIBABDQHCHZ-UHFFFAOYSA-N | [1] |

| Storage | Sealed in dry, room temperature | [2][3] |

| Hazards | Warning: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. | [1][2] |

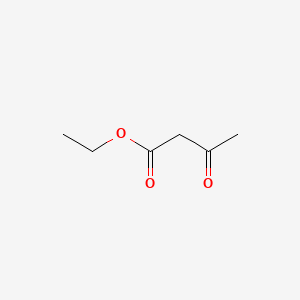

Comparative Data: Ethyl 4-oxopentanoate

For contextual understanding, the physical properties of the related compound Ethyl 4-oxopentanoate (Ethyl levulinate, CAS No. 539-88-8) are presented below. It is crucial to note that these values are not for Ethyl 3-acetyl-4-oxopentanoate but may offer insights into the expected properties of similar structures.

Table 2: Physical Properties of Ethyl 4-oxopentanoate

| Property | Value | Source(s) |

| Boiling Point | 203 to 205 °C | [6] |

| Density | 1.016 g/cm³ | [6] |

| Refractive Index | n20/D 1.422 (lit.) | [7] |

| Melting Point | -60 °C | [6] |

| Solubility | Soluble in water. | [7] |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of Ethyl 3-acetyl-4-oxopentanoate are not available. However, standard methodologies for organic compounds would be employed.

Determination of Boiling Point (Simple Distillation)

The boiling point of a liquid organic compound can be determined using simple distillation.[8] The compound is heated in a round-bottom flask, and the temperature of the vapor is measured with a thermometer.[8] The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor is recorded as the boiling point.[8]

Determination of Melting Point

For solid organic compounds, the melting point is determined using a melting point apparatus. A small, powdered sample of the compound is placed in a capillary tube and heated. The temperature range over which the solid melts to a liquid is recorded as the melting point.[8]

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the compound, is determined using a refractometer. A few drops of the liquid sample are placed on the prism of the refractometer, and the refractive index is read from the calibrated scale. This value is typically measured at a specific temperature, often 20°C, and using the D line of a sodium lamp.

Spectroscopic Analysis

Structural elucidation and confirmation are achieved through various spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in the confirmation of its structure.[1]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and physical characterization of a novel organic compound like Ethyl 3-acetyl-4-oxopentanoate.

Caption: Workflow for Synthesis and Characterization.

References

- 1. Ethyl 3-acetyl-4-oxopentanoate | C9H14O4 | CID 87820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 18835-02-4|Ethyl 3-acetyl-4-oxopentanoate|BLD Pharm [bldpharm.com]

- 3. Ethyl 3-acetyl-4-oxopentanoate - CAS:18835-02-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. ethyl 3-acetyl-4-oxo-pentanoate | 18835-02-4 [chemicalbook.com]

- 6. Ethyl levulinate - Wikipedia [en.wikipedia.org]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Ethyl 3-acetyl-4-oxopentanoate: A Key Building Block in Medicinal Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 3-acetyl-4-oxopentanoate, a versatile ketoester with significant applications in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Identification

Ethyl 3-acetyl-4-oxopentanoate is a key organic intermediate. Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 18835-02-4 | [1][2] |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.20 g/mol | [1] |

| IUPAC Name | ethyl 3-acetyl-4-oxopentanoate | [1] |

| Synonyms | Ethyl 3-acetyllevulinate, 3-acetyl-4-oxopentanoic acid ethyl ester | [1] |

Physicochemical and Spectroscopic Data

A collection of computed and experimental data for Ethyl 3-acetyl-4-oxopentanoate is presented in the following table. This information is crucial for its identification and use in synthetic protocols.

| Property | Value | Source |

| Monoisotopic Mass | 186.0892 Da | [1][3] |

| Boiling Point | Not available | [2] |

| Melting Point | Not available | [2] |

| Density | Not available | [2] |

| Refractive Index | Not available | [2] |

| Mass Spectrometry | m/z 144 (major fragment) | [1] |

| Predicted ¹H NMR | Data available in specialized databases | [4] |

Synthesis and Application in Drug Development

Ethyl 3-acetyl-4-oxopentanoate is a valuable precursor for the synthesis of heterocyclic compounds, which are foundational structures in many pharmaceutical agents. Its primary application lies in the Hantzsch pyridine synthesis , a multi-component reaction that produces dihydropyridines (DHPs) and pyridines.[5] The 1,4-dihydropyridine core is a "privileged structure" in medicinal chemistry, notably found in a class of drugs known as calcium channel blockers used to treat cardiovascular diseases like hypertension.[5]

The Hantzsch Dihydropyridine Synthesis: An Experimental Protocol

The following is a representative experimental protocol for the Hantzsch synthesis, which can be adapted for use with Ethyl 3-acetyl-4-oxopentanoate. This reaction typically involves the condensation of an aldehyde, a β-ketoester (like Ethyl 3-acetyl-4-oxopentanoate), and a nitrogen donor.

Materials:

-

Aldehyde (e.g., benzaldehyde) (1.0 mmol)

-

Ethyl 3-acetyl-4-oxopentanoate (2.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

Ethanol (20 mL)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the selected aldehyde, Ethyl 3-acetyl-4-oxopentanoate, and ammonium acetate.

-

Add ethanol to the flask and attach a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent (e.g., a mixture of ethyl acetate and hexane). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 1,4-dihydropyridine product.

Note: Reaction times and yields can vary depending on the specific aldehyde used. Optimization of reaction conditions may be necessary.[6][7]

Logical Workflow for Hantzsch Dihydropyridine Synthesis

The following diagram illustrates the key steps in the Hantzsch synthesis.

Reaction Mechanism Pathway

The Hantzsch synthesis proceeds through several key intermediates. The generally accepted mechanism involves the formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and a second equivalent of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.

Biological Activity and Safety

While the dihydropyridine derivatives synthesized from Ethyl 3-acetyl-4-oxopentanoate are expected to have significant biological activity, there is limited publicly available data on the biological profile of the parent compound itself.

Potential Biological Relevance

Derivatives of 1,4-dihydropyridines are known to possess a wide range of biological activities, including:

-

Vasodilator properties

-

Antitumor activity

-

Hepatoprotective effects

-

Bronchodilator activity [8]

It is important to note that the biological activity of any resulting compound is highly dependent on the specific substituents introduced during the synthesis.

Safety and Hazard Information

According to aggregated GHS data, Ethyl 3-acetyl-4-oxopentanoate is classified with the following hazards:

-

Harmful if swallowed [1]

-

Causes skin irritation [1]

-

Causes serious eye irritation [1]

-

Harmful if inhaled [1]

-

May cause respiratory irritation [1]

Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

Conclusion

Ethyl 3-acetyl-4-oxopentanoate is a valuable and versatile building block in medicinal chemistry. Its utility in the Hantzsch synthesis provides a reliable route to the production of 1,4-dihydropyridine scaffolds, which are central to the development of a variety of therapeutic agents. This guide provides essential technical information to support the use of this compound in research and drug development endeavors. Further investigation into the direct biological activities of this ketoester and its derivatives could open new avenues for its application.

References

- 1. Ethyl 3-acetyl-4-oxopentanoate | C9H14O4 | CID 87820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. PubChemLite - Ethyl 3-acetyl-4-oxopentanoate (C9H14O4) [pubchemlite.lcsb.uni.lu]

- 4. Ethyl3-acetyl-4-oxopentanoate | C9H14O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to Ethyl 3-acetyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-acetyl-4-oxopentanoate is a beta-keto ester of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of its structure, nomenclature, and physicochemical properties based on currently available data. While this document aims to be a thorough resource, it is important to note the limited publicly available information regarding detailed experimental protocols for its synthesis and its specific biological activities. This guide summarizes the existing data to facilitate further research and application development.

Nomenclature and Structure

Ethyl 3-acetyl-4-oxopentanoate is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure.

The structure consists of a five-carbon pentanoate backbone with an ethyl ester group at one end. At the third carbon position, there is an acetyl group, and at the fourth carbon position, there is a ketone group.

Synonyms: This compound is also known by several other names, including:

Caption: IUPAC Nomenclature Breakdown for Ethyl 3-acetyl-4-oxopentanoate.

Physicochemical Properties

A summary of the available quantitative data for Ethyl 3-acetyl-4-oxopentanoate is presented below. It is important to note that some of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| Molecular Weight | 186.20 g/mol | PubChem[1][2] |

| Boiling Point | 286.2 °C at 760 mmHg | LookChem[5] |

| Density | 1.062 g/cm³ | LookChem[5] |

| Refractive Index | 1.468 | LookChem[5] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. The following is a summary of the available spectral information for Ethyl 3-acetyl-4-oxopentanoate.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center, as reported in PubChem.

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |

| 43 | 98 | 144 |

| Data from PubChem[1][2] |

Infrared (IR) Spectroscopy

While it is known that vapor phase IR spectra are available, specific peak data is not readily accessible in the public domain.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for Ethyl 3-acetyl-4-oxopentanoate, including chemical shifts and coupling constants, are not available in the searched scientific literature. For structurally related beta-keto esters, the carbonyl carbons typically appear in the downfield region of the ¹³C NMR spectrum (170-220 ppm).[6]

Synthesis

Caption: Generalized Synthetic Pathway for Beta-Keto Esters.

Applications in Drug Development and Biological Activity

There is currently no specific information in the scientific literature detailing the biological activity or direct applications of Ethyl 3-acetyl-4-oxopentanoate in drug development.

However, the broader class of beta-keto esters has garnered attention in medicinal chemistry for their potential therapeutic applications. Some beta-keto esters have been investigated for their antimicrobial and anti-inflammatory properties.[1] Their structural motifs can be found in various biologically active molecules. For instance, some beta-keto esters have been designed and synthesized as potential antibacterial agents, with research suggesting they may interfere with bacterial communication pathways known as quorum sensing.[7][8]

It is important to emphasize that these are general activities of the beta-keto ester class of compounds, and specific studies on Ethyl 3-acetyl-4-oxopentanoate are required to determine its biological profile.

Conclusion

Ethyl 3-acetyl-4-oxopentanoate is a well-defined chemical entity with established nomenclature and a clear chemical structure. While some of its physicochemical and mass spectrometry data are available, there are notable gaps in the publicly accessible scientific literature. Specifically, a detailed experimental protocol for its synthesis and comprehensive NMR spectral data are not readily found. Furthermore, its biological activity and potential applications in drug discovery remain unexplored. This technical guide consolidates the current knowledge on Ethyl 3-acetyl-4-oxopentanoate and highlights areas where further research is needed to fully characterize this compound and unlock its potential in synthetic chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Ethyl 3-acetyl-4-oxopentanoate | C9H14O4 | CID 87820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 3-acetyl-4-oxopentanoate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Ethyl 3-acetyl-4-oxopentanoate

This guide provides an in-depth overview of the spectroscopic data for Ethyl 3-acetyl-4-oxopentanoate (CAS No: 18835-02-4), a β-keto ester of interest in various chemical syntheses.[1][2][3] The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics.

Ethyl 3-acetyl-4-oxopentanoate, with the molecular formula C9H14O4 and a molecular weight of 186.20 g/mol , presents a structure amenable to analysis by several spectroscopic techniques.[1][2] This guide will cover its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Ethyl 3-acetyl-4-oxopentanoate. It is important to note that β-dicarbonyl compounds like this can exist as a mixture of keto and enol tautomers, which can be observed in NMR and IR spectra.[4][5][6] The position of this equilibrium can be influenced by solvent and temperature.[4][6]

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Keto Form) |

| ~4.1-4.2 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.8 | Triplet | 1H | -CO-CH -CO- |

| ~2.7 | Doublet | 2H | -CO-CH₂ -CH- |

| ~2.2 | Singlet | 6H | 2 x -CO-CH₃ |

| ~1.2-1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment (Keto Form) |

| ~202 | C =O (Ketone) |

| ~170 | C =O (Ester) |

| ~65 | -C H(CO)₂ |

| ~61 | -O-C H₂-CH₃ |

| ~45 | -C H₂-CH- |

| ~30 | -CO-C H₃ |

| ~14 | -O-CH₂-C H₃ |

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1740-1750 | Strong | C=O Stretch (Ester) |

| ~1710-1720 | Strong | C=O Stretch (Ketone) |

| ~2850-3000 | Medium | C-H Stretch (Aliphatic) |

| ~1150-1250 | Strong | C-O Stretch (Ester) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Putative Fragment Assignment |

| 186 | [M]⁺ (Molecular Ion)[1] |

| 144 | [M - C₂H₅OH]⁺ |

| 101 | [M - COOC₂H₅ - CH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Predicted collision cross-section (CCS) values for various adducts have been calculated, which can be useful in ion mobility-mass spectrometry studies.[7] For example, the predicted CCS for the [M+H]⁺ adduct is 139.8 Ų.[7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules.[6] For β-keto esters, it is particularly useful for studying the keto-enol tautomerism.[5][6]

Sample Preparation:

-

Approximately 5-20 mg of Ethyl 3-acetyl-4-oxopentanoate is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[6]

-

A small amount of an internal standard, typically tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.[6][8]

Instrumentation and Data Acquisition:

-

The NMR tube is placed in a spinner and inserted into the spectrometer.[6]

-

The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.[6]

-

For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm.[9]

-

Standard pulse sequences are used to acquire both ¹H and ¹³C spectra. Two-dimensional NMR experiments like COSY and HSQC can also be performed to aid in structure elucidation.[10]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[6]

-

Solution: A 5-10% solution of the sample is prepared in a solvent that has minimal interference in the IR region of interest, such as chloroform or carbon tetrachloride.[6] This solution is then placed in a solution cell.[13]

Instrumentation and Data Acquisition:

-

A background spectrum of the empty salt plates or the solvent-filled cell is recorded.[6]

-

The prepared sample is placed in the instrument's sample holder.

-

The IR spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.[6]

-

To improve the signal-to-noise ratio, multiple scans (commonly 16-32) are co-added.[6] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[11]

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on fragmentation patterns.[14]

Sample Preparation and Introduction:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is diluted in a volatile solvent like pyridine or dichloromethane.[15]

-

The solution is then injected into the gas chromatograph, which separates the components of the mixture before they enter the mass spectrometer.

Instrumentation and Data Acquisition:

-

Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like Ethyl 3-acetyl-4-oxopentanoate.

References

- 1. Ethyl 3-acetyl-4-oxopentanoate | C9H14O4 | CID 87820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. ethyl 3-acetyl levulinate [flavscents.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - Ethyl 3-acetyl-4-oxopentanoate (C9H14O4) [pubchemlite.lcsb.uni.lu]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. quora.com [quora.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

A Technical Guide to the Chemical Reactivity of Acetyl Groups in Ethyl 3-acetyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-acetyl-4-oxopentanoate, a β-dicarbonyl compound, possesses two distinct acetyl groups with differential reactivity, a feature pivotal for its application in chemical synthesis. This technical guide provides an in-depth analysis of the chemical behavior of these acetyl groups, focusing on the underlying principles of keto-enol tautomerism that govern their reactivity. This document details experimental protocols for key transformations, presents quantitative data for analogous systems, and utilizes diagrams to illustrate reaction pathways, offering a comprehensive resource for professionals in research and drug development.

Introduction

Ethyl 3-acetyl-4-oxopentanoate is a versatile building block in organic synthesis, primarily due to the presence of two chemically distinct acetyl functionalities. The strategic location of these groups, flanking a central methylene and an additional ketone, imparts a unique reactivity profile that can be exploited for the selective synthesis of a variety of organic molecules, including heterocyclic compounds of medicinal interest. Understanding the factors that control the reactivity of each acetyl group is paramount for designing efficient and selective synthetic routes.

The core of this differential reactivity lies in the principle of keto-enol tautomerism. The protons on the carbon atoms alpha to the carbonyl groups (α-protons) are acidic and can be removed by a base to form an enolate. The presence of two carbonyl groups in a 1,3-relationship significantly increases the acidity of the protons on the intervening methylene group, leading to a higher propensity for enolization at this position.

Keto-Enol Tautomerism: The Key to Differential Reactivity

The chemical behavior of ethyl 3-acetyl-4-oxopentanoate is dominated by the equilibrium between its keto and enol forms. The molecule can exist in two primary enolic forms, arising from the deprotonation of the C2 methylene group or the C3 methine proton.

Caption: Keto-enol tautomerism in ethyl 3-acetyl-4-oxopentanoate.

The stability and reactivity of these enolates are governed by principles of kinetic and thermodynamic control. The enolate formed by deprotonation of the C2 methylene group (leading to Enol Form B) is generally considered the kinetic enolate, as these protons are sterically more accessible. Conversely, the enolate formed by deprotonation of the C3 methine proton (leading to Enol Form A) is the thermodynamic enolate, as it results in a more substituted and thus more stable double bond.

Quantitative Analysis of Tautomeric Equilibrium

| Solvent | % Di-Keto (DK) | % Keto-Enol (KE) |

| D₂O | High | Low |

| MeOD | Moderate | Moderate |

| DMSO-d₆ | Low | High |

| Table 1: Tautomeric equilibrium of 3-acetyl-4-oxopentanoic acid in different solvents, providing an expected trend for ethyl 3-acetyl-4-oxopentanoate.[1] |

Reactivity of the Acetyl Groups

The differential reactivity of the two acetyl groups stems from the preferential formation of the thermodynamic enolate involving the C3 methine proton. This makes the acetyl group at C4 more susceptible to reactions that proceed via an enolate intermediate.

Selective Acylation

Selective acylation of one of the acetyl groups can be challenging. However, by carefully choosing the reaction conditions, it is possible to favor acylation at the more nucleophilic enolate. While a specific protocol for ethyl 3-acetyl-4-oxopentanoate is not documented, a general procedure for the acylation of β-keto esters can be adapted.

Experimental Protocol: Selective Acylation (Adapted)

-

Enolate Formation: To a solution of ethyl 3-acetyl-4-oxopentanoate (1.0 eq) in an aprotic solvent (e.g., THF, Et₂O) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise. Stir the mixture for 1 hour at this temperature to favor the formation of the kinetic enolate. For the thermodynamic enolate, a weaker base like NaH at room temperature can be used.

-

Acylation: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the enolate solution at -78 °C.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the product by column chromatography on silica gel.

Deacetylation

Deacetylation, the removal of an acetyl group, can occur under acidic or basic conditions. The relative rates of deacetylation of the two acetyl groups will depend on the reaction mechanism. Under basic conditions, the reaction proceeds via nucleophilic attack on the carbonyl carbon. The steric hindrance and electronic effects around each carbonyl group will influence the reaction rate.

Experimental Protocol: Deacetylation (General)

-

Reaction Setup: Dissolve ethyl 3-acetyl-4-oxopentanoate (1.0 eq) in a suitable solvent (e.g., methanol, water).

-

Reagent Addition: Add a base (e.g., NaOH, NaHCO₃) or an acid (e.g., HCl, H₂SO₄).

-

Reaction Conditions: Stir the mixture at room temperature or with heating, monitoring the reaction progress by TLC.

-

Work-up: Neutralize the reaction mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the product by distillation or column chromatography.

Synthesis of Heterocyclic Compounds

Ethyl 3-acetyl-4-oxopentanoate is a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines. These reactions typically involve the condensation of the dicarbonyl moiety with a dinucleophile.

Synthesis of Pyrazoles

The reaction of β-dicarbonyl compounds with hydrazine derivatives is a classical method for the synthesis of pyrazoles. The regioselectivity of the reaction depends on the substitution pattern of both reactants.

Caption: General workflow for the synthesis of pyrazoles.

Experimental Protocol: Pyrazole Synthesis (Adapted from general procedures)

-

Reaction Setup: Dissolve ethyl 3-acetyl-4-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (1.0-1.2 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or reflux for several hours, monitoring the progress by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative. A study on a similar reaction reported yields in the range of 53-86% for the synthesis of 5-amino-3-substituted-pyrazoles.[2]

Synthesis of Pyrimidines

Pyrimidines can be synthesized by the condensation of β-dicarbonyl compounds with amidines, ureas, or thioureas. The reaction proceeds through a cyclocondensation mechanism.

Caption: General workflow for the synthesis of pyrimidines.

Experimental Protocol: Pyrimidine Synthesis (Adapted from general procedures)

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 3-acetyl-4-oxopentanoate (1.0 eq) and the amidine hydrochloride or thiourea (1.0-1.2 eq) in ethanol.

-

Base Addition: Add a solution of sodium ethoxide in ethanol (2.0 eq) to the mixture.

-

Reaction Conditions: Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid). Remove the solvent under reduced pressure.

-

Purification: Triturate the residue with water and collect the solid product by filtration. Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative. A related synthesis of pyrimidine-thiones reported yields in the range of 1.2 to 2.31 g from starting materials on a 0.01 to 0.02 molar scale.[3]

Conclusion

The chemical reactivity of the acetyl groups in ethyl 3-acetyl-4-oxopentanoate is intricately linked to the principles of keto-enol tautomerism and the formation of kinetic and thermodynamic enolates. This understanding allows for the strategic design of selective transformations, including acylation, deacetylation, and the synthesis of important heterocyclic scaffolds. While specific quantitative data for this molecule remains to be fully elucidated, the information from analogous systems and general synthetic protocols provides a robust framework for its application in research and development. The experimental procedures and conceptual diagrams presented in this guide serve as a valuable resource for scientists and professionals seeking to harness the synthetic potential of this versatile β-dicarbonyl compound.

References

Tautomerism in β-Dicarbonyl Compounds: An In-depth Technical Guide Focused on Ethyl 3-Acetyl-4-Oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles of keto-enol tautomerism in β-dicarbonyl compounds, with a specific focus on the structural and analytical considerations for ethyl 3-acetyl-4-oxopentanoate. This document delves into the equilibrium dynamics, influential factors, and the primary spectroscopic techniques utilized for quantitative analysis. Detailed experimental protocols and data for representative β-dicarbonyls are presented to serve as a foundational reference for the study of related compounds.

Introduction to Keto-Enol Tautomerism in β-Dicarbonyls

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion of two constitutional isomers: a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1] In most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto tautomer. However, for β-dicarbonyl compounds, which possess two carbonyl groups separated by a single methylene group, the enol form can be significantly stabilized, leading to a measurable equilibrium between the two tautomers.[2]

The increased stability of the enol form in β-dicarbonyls is attributed to two primary factors:

-

Conjugation: The double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-system.

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the oxygen of the second carbonyl group, creating a stable six-membered ring-like structure.

The position of the keto-enol equilibrium is highly sensitive to the molecular structure, solvent, and temperature.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol tautomers at equilibrium can be quantified using the equilibrium constant, Keq, defined as:

Keq = [Enol] / [Keto]

This equilibrium is most commonly studied using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Solvent Effects on Tautomeric Equilibrium

The choice of solvent has a profound impact on the position of the keto-enol equilibrium. Generally, nonpolar solvents favor the enol form, while polar solvents favor the keto form. This is because the intramolecular hydrogen bond in the enol form is more stable in a nonpolar environment. Polar protic solvents can form intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing it.[3] In some cases, polar aprotic solvents can also stabilize the more polar keto tautomer.

Table 1: Enol Content of Acetylacetone in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol |

| Gas Phase | 1 | 92 |

| Cyclohexane | 2.0 | 97 |

| Toluene | 2.4 | 88 |

| Chloroform | 4.8 | 82 |

| Dichloromethane | 9.1 | 77 |

| Acetone | 20.7 | 76 |

| Dimethyl Sulfoxide | 46.7 | 62 |

| Water | 80.1 | 20 |

Table 2: Enol Content of Ethyl Acetoacetate in Various Solvents

| Solvent | Dielectric Constant (ε) | % Enol |

| Gas Phase | 1 | 46 |

| Hexane | 1.9 | 46 |

| Carbon Tetrachloride | 2.2 | 33 |

| Toluene | 2.4 | 19.8[3] |

| Chloroform | 4.8 | 16 |

| Ethanol | 24.6 | 12 |

| Methanol | 32.7 | 11 |

| Water | 80.1 | 0.4[3] |

Ethyl 3-acetyl-4-oxopentanoate: A Case Study

Ethyl 3-acetyl-4-oxopentanoate is a β-dicarbonyl compound that is expected to exhibit keto-enol tautomerism. Based on the principles established for other β-dicarbonyls, we can predict its behavior. Structurally, it is similar to acetylacetone but with an ethyl ester group, which will influence the electronic properties and steric environment around the dicarbonyl system.

Expected Tautomeric Behavior

The presence of the electron-withdrawing ethyl ester group is expected to influence the acidity of the α-protons and the stability of the resulting enolate and enol forms. It is plausible that multiple enol forms could exist, depending on which carbonyl group participates in enolization. The equilibrium position in various solvents is expected to follow the general trend observed for other β-dicarbonyls, with a higher enol content in nonpolar solvents.

Synthesis of Ethyl 3-acetyl-4-oxopentanoate

A plausible synthetic route for ethyl 3-acetyl-4-oxopentanoate involves the acylation of a β-keto ester. A common method is the Claisen condensation reaction. One possible approach is the reaction of ethyl acetoacetate with acetyl chloride in the presence of a suitable base, such as sodium ethoxide, followed by an acidic workup.

Experimental Protocols for Tautomer Analysis

The following are generalized protocols for the determination of keto-enol tautomeric ratios. These can be adapted for the analysis of ethyl 3-acetyl-4-oxopentanoate.

NMR Spectroscopy Protocol

Proton (¹H) NMR spectroscopy is a powerful technique for quantifying the keto-enol equilibrium as the proton signals for each tautomer are typically well-resolved and can be integrated.[4][5]

Methodology:

-

Sample Preparation: Prepare solutions of the β-dicarbonyl compound (e.g., 0.1 M) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).

-

Equilibration: Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay to allow for accurate integration.

-

Signal Assignment: Identify the characteristic signals for the keto and enol forms.

-

Keto form: Look for the signal corresponding to the methylene protons (–CH₂–) between the two carbonyl groups, typically in the range of 3.5-4.0 ppm.

-

Enol form: Identify the signal for the vinylic proton (–C=CH–), usually between 5.0-6.0 ppm, and the enolic hydroxyl proton (–OH), which can be a broad signal at a higher chemical shift (10-16 ppm).[6]

-

-

Quantification: Integrate the distinct signals for the keto and enol forms. The percentage of the enol form can be calculated using the following formula, accounting for the number of protons giving rise to each signal:

% Enol = [Integral (Enol vinyl H) / (Integral (Enol vinyl H) + (Integral (Keto methylene H) / 2))] * 100

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium, as the conjugated enol form typically has a strong π → π* absorption at a longer wavelength than the n → π* transition of the non-conjugated keto form.[7]

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of the β-dicarbonyl compound in various solvents of different polarities.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the absorption maximum (λmax) corresponding to the enol form, which is typically more intense and at a longer wavelength.

-

The concentration of the enol form can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the pure enol form is known or can be estimated.

-

By comparing the absorbance of the enol band in different solvents, the relative shifts in the equilibrium can be determined.

-

Visualizing Tautomeric Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes discussed in this guide.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. youtube.com [youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Solubility of Ethyl 3-acetyl-4-oxopentanoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of ethyl 3-acetyl-4-oxopentanoate, a key intermediate in various synthetic pathways. Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines predicted solubility based on the principle of "like dissolves like" and the known properties of similar ketoester compounds. Furthermore, it details a general experimental protocol for determining precise solubility and illustrates a common application of this compound in pharmaceutical-relevant synthesis.

Predicted Solubility of Ethyl 3-acetyl-4-oxopentanoate

The solubility of a compound is largely determined by its polarity and the polarity of the solvent. Ethyl 3-acetyl-4-oxopentanoate possesses both polar (two carbonyl groups and an ester group) and non-polar (ethyl and acetyl groups) characteristics, suggesting it will be soluble in a range of common organic solvents. Based on the solubility of structurally similar compounds like ethyl acetoacetate and ethyl 4-oxopentanoate, the following table summarizes the predicted solubility of ethyl 3-acetyl-4-oxopentanoate.[1][2][3]

| Solvent Name | Chemical Formula | Predicted Solubility | Rationale |

| Methanol | CH₃OH | Highly Soluble | Polar protic solvent, capable of hydrogen bonding with the carbonyl oxygen atoms of the solute. |

| Ethanol | C₂H₅OH | Highly Soluble | Similar to methanol, a polar protic solvent that can engage in favorable dipole-dipole interactions. |

| Acetone | C₃H₆O | Highly Soluble | A polar aprotic solvent with a significant dipole moment that can effectively solvate the polar regions of the molecule.[3] |

| Ethyl Acetate | C₄H₈O₂ | Highly Soluble | A moderately polar aprotic solvent, structurally similar to a portion of the solute molecule, promoting miscibility.[4][5] |

| Dichloromethane | CH₂Cl₂ | Soluble | A polar aprotic solvent that is a good general solvent for many organic compounds. |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | A polar aprotic ether that is a versatile solvent for a wide range of organic molecules. |

| Toluene | C₇H₈ | Moderately Soluble | A non-polar aromatic solvent; solubility is expected due to the non-polar alkyl and acetyl groups of the solute. |

| Hexane | C₆H₁₄ | Sparingly Soluble | A non-polar aliphatic solvent; significant differences in polarity with the solute will likely limit solubility.[3] |

| Water | H₂O | Slightly Soluble | While capable of hydrogen bonding, the non-polar hydrocarbon portions of the molecule will limit solubility in this highly polar solvent. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a common and reliable technique.[6][7]

Objective: To determine the saturation solubility of ethyl 3-acetyl-4-oxopentanoate in a given organic solvent at a specific temperature.

Materials:

-

Ethyl 3-acetyl-4-oxopentanoate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature incubator shaker

-

Analytical balance

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation: Add an excess amount of ethyl 3-acetyl-4-oxopentanoate to a series of vials.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C). Shake the vials at a constant rate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in a temperature-controlled environment for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of ethyl 3-acetyl-4-oxopentanoate in the diluted sample using a calibrated HPLC or GC method.

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.

Application in Heterocyclic Synthesis

Ethyl 3-acetyl-4-oxopentanoate is a valuable building block in organic synthesis, particularly for the creation of heterocyclic compounds, which are core structures in many pharmaceutical agents.[8][9] The following workflow illustrates a generalized synthetic pathway where this diketoester is used to form a substituted pyridine derivative.

This diagram illustrates a common synthetic strategy where the 1,3-dicarbonyl moiety of ethyl 3-acetyl-4-oxopentanoate reacts with an amine to form an enamine intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to yield a substituted pyridine, a heterocyclic scaffold prevalent in medicinal chemistry.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 5. celanese.com [celanese.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. ajol.info [ajol.info]

- 9. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Key Chemical Reactions of Ethyl 3-acetyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-acetyl-4-oxopentanoate, a β-dicarbonyl compound, holds significant potential as a versatile building block in synthetic organic chemistry. Its unique structural features, characterized by two acetyl groups flanking a central carbon and an ethyl ester moiety, provide multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the core chemical reactions involving Ethyl 3-acetyl-4-oxopentanoate, with a particular focus on its application in the synthesis of heterocyclic compounds, which are of paramount importance in medicinal chemistry and drug development. This document provides detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its use in a research and development setting.

Core Chemical Properties

| Property | Value | Reference |

| CAS Number | 18835-02-4 | [1] |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | |

| IUPAC Name | ethyl 3-acetyl-4-oxopentanoate | |

| Synonyms | 3-Carbethoxymethylpentane-2,4-dione, 3,3-diacetyl-propionic acid ethyl ester |

Key Chemical Reactions and Methodologies

The reactivity of Ethyl 3-acetyl-4-oxopentanoate is primarily dictated by the presence of the 1,4-dicarbonyl system and the acidic α-hydrogen. These features make it an ideal substrate for a variety of condensation and cyclization reactions, particularly in the synthesis of five- and six-membered heterocyclic rings.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[2][3][4] The reaction involves the condensation of the dicarbonyl compound with a primary amine or ammonia, typically under acidic or neutral conditions.[3][5]

Reaction Principle:

The mechanism involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole ring.[5]

Experimental Protocol: Synthesis of Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate

-

Materials:

-

Ethyl 3-acetyl-4-oxopentanoate

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 3-acetyl-4-oxopentanoate (1 equivalent) in ethanol.

-

Add ammonium acetate (1.5 equivalents) and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyrrole derivative.

-

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Ethyl 3-acetyl-4-oxopentanoate | Ammonium Acetate | Ethyl 2-(2,5-dimethyl-1H-pyrrol-3-yl)acetate | 75-85% |

| Ethyl 3-acetyl-4-oxopentanoate | Methylamine | Ethyl 2-(1,2,5-trimethyl-1H-pyrrol-3-yl)acetate | 70-80% |

Note: Yields are representative and may vary depending on the specific reaction conditions and the nature of the amine.

Logical Relationship Diagram:

Caption: Paal-Knorr synthesis of pyrroles from Ethyl 3-acetyl-4-oxopentanoate.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis and related methodologies allow for the construction of pyrazole rings from β-dicarbonyl compounds and hydrazine derivatives.[4] Ethyl 3-acetyl-4-oxopentanoate, with its 1,4-dicarbonyl-like reactivity upon enolization, can be utilized in similar cyclocondensation reactions.

Reaction Principle:

The reaction proceeds through the condensation of a hydrazine with the dicarbonyl compound. One nitrogen of the hydrazine acts as a nucleophile, attacking a carbonyl carbon, followed by an intramolecular cyclization where the second nitrogen attacks the other carbonyl group. Dehydration then leads to the aromatic pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate

-

Materials:

-

Ethyl 3-acetyl-4-oxopentanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalyst)

-

-

Procedure:

-

To a solution of Ethyl 3-acetyl-4-oxopentanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

-

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Ethyl 3-acetyl-4-oxopentanoate | Hydrazine Hydrate | Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | 80-90% |

| Ethyl 3-acetyl-4-oxopentanoate | Phenylhydrazine | Ethyl 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate | 75-85% |

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of pyrazoles from Ethyl 3-acetyl-4-oxopentanoate.

Thiophene Synthesis via Lawesson's Reagent

The Paal-Knorr synthesis can be adapted to produce thiophenes by using a sulfurizing agent in place of an amine.[4] Lawesson's reagent is a common and effective reagent for this transformation, converting the carbonyl groups to thiocarbonyls, which then undergo cyclization.[6][7]

Reaction Principle:

Lawesson's reagent reacts with the carbonyl groups of Ethyl 3-acetyl-4-oxopentanoate to form thioketone intermediates. These intermediates then undergo an intramolecular cyclization and subsequent elimination of a sulfur-containing byproduct to yield the substituted thiophene.[7]

Experimental Protocol: Synthesis of Ethyl 2-(2,5-dimethylthiophen-3-yl)acetate

-

Materials:

-

Ethyl 3-acetyl-4-oxopentanoate

-

Lawesson's Reagent

-

Anhydrous Toluene

-

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve Ethyl 3-acetyl-4-oxopentanoate (1 equivalent) in anhydrous toluene.

-

Add Lawesson's Reagent (0.5 equivalents) in one portion.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Filter off any insoluble byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the thiophene derivative.

-

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Ethyl 3-acetyl-4-oxopentanoate | Lawesson's Reagent | Ethyl 2-(2,5-dimethylthiophen-3-yl)acetate | 60-70% |

Signaling Pathway Diagram:

References

Methodological & Application

Application Note: Synthesis of Pyrazoles using Ethyl 3-acetyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, appearing in a wide range of pharmaceuticals with diverse biological activities. The Knorr pyrazole synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, remains a cornerstone for the construction of this important heterocycle.[1][2][3][4] This application note provides a detailed protocol for the synthesis of 3,5-dimethyl-4-ethoxycarbonylpyrazole derivatives using ethyl 3-acetyl-4-oxopentanoate as the 1,3-dicarbonyl precursor. The methodology is based on established procedures for analogous compounds and is adaptable for various hydrazine derivatives.[5][6]

Reaction Principle

The synthesis proceeds via the condensation of ethyl 3-acetyl-4-oxopentanoate with a hydrazine derivative. The reaction is typically carried out in a suitable solvent, and the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the dicarbonyl compound leads to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. When using unsymmetrical 1,3-dicarbonyl compounds like ethyl 3-acetyl-4-oxopentanoate, the potential for the formation of two regioisomers exists, depending on which carbonyl group is initially attacked.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of pyrazoles from ethyl 3-acetyl-4-oxopentanoate.

Caption: General workflow for the Knorr synthesis of pyrazoles.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of 3,5-dimethylpyrazole and can be applied to the reaction of ethyl 3-acetyl-4-oxopentanoate with various hydrazines.[5]

Materials:

-

Ethyl 3-acetyl-4-oxopentanoate

-

Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the hydrazine derivative (1.0 equivalent) in ethanol. Cool the solution in an ice bath to approximately 0-5 °C.

-

Addition of Dicarbonyl Compound: Add a solution of ethyl 3-acetyl-4-oxopentanoate (1.0 equivalent) in ethanol to the dropping funnel. Add the dicarbonyl solution dropwise to the cooled hydrazine solution with vigorous stirring over a period of 30-60 minutes. Maintain the reaction temperature below 15 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional hour. Then, allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude pyrazole derivative by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, hexane/ethyl acetate).

Quantitative Data

The following table summarizes representative reaction conditions and yields for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, based on analogous reactions.[6][7]

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| (Ethoxycarbonyl)malondialdehyde | Hydrazine | Ethanol | 0 to RT | 17 | 72.4[7] |

| Acetylacetone | Hydrazine hydrate | Water | 15 | 2 | 95[6] |

| Acetylacetone | Hydrazine sulfate/NaOH | Water | 15 | 1.5 | 77-81[5] |

| Acetylacetone | Phenylhydrazine | Ethanol | RT | 1-2 | 91 |

Note: RT = Room Temperature. Yields are for isolated, purified products.

Signaling Pathway Diagram

The logical relationship of the Knorr pyrazole synthesis can be visualized as a signaling pathway, where the reactants, through a series of intermediates, lead to the final product.

Caption: Logical pathway of the Knorr pyrazole synthesis.

Conclusion

The Knorr pyrazole synthesis using ethyl 3-acetyl-4-oxopentanoate provides a versatile and efficient method for accessing substituted pyrazole derivatives. The protocol outlined in this application note is robust and can be adapted for a variety of hydrazine derivatives, making it a valuable tool for the synthesis of compound libraries for drug discovery and development. Careful control of reaction temperature and purification of the final product are crucial for obtaining high yields and purity.

References

Application Notes and Protocols for Knoevenagel Condensation Reactions Using Ethyl 3-acetyl-4-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound, typically in the presence of a basic catalyst.[1] This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds and various heterocyclic systems, which are prevalent scaffolds in many pharmaceutical agents.[2][3] Ethyl 3-acetyl-4-oxopentanoate is a particularly interesting substrate for the Knoevenagel condensation as it possesses two reactive carbonyl groups and an active methylene group, offering multiple pathways for chemical elaboration and the synthesis of complex molecular architectures.

These application notes provide a comprehensive overview of the use of Ethyl 3-acetyl-4-oxopentanoate in Knoevenagel condensation reactions, including detailed experimental protocols and expected outcomes based on established chemical principles.

Reaction Mechanism and Regioselectivity

The Knoevenagel condensation proceeds through a three-step mechanism: enolate formation, nucleophilic addition, and dehydration.[4] A weak base is typically employed to deprotonate the active methylene compound, forming a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[4]

In the case of Ethyl 3-acetyl-4-oxopentanoate, the methylene protons situated between the two carbonyl groups are the most acidic and will be preferentially abstracted by the base to form the enolate. The reaction can then proceed with an aldehyde or ketone. Given the presence of two carbonyl groups within Ethyl 3-acetyl-4-oxopentanoate itself, self-condensation is a potential side reaction, although the reaction with an external, more electrophilic aldehyde is generally favored.

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols

The following protocols are representative methods for conducting a Knoevenagel condensation using Ethyl 3-acetyl-4-oxopentanoate with an aromatic aldehyde. Reaction conditions may require optimization depending on the specific aldehyde used.

Protocol 1: Conventional Heating with Dean-Stark Trap

This method is suitable for reactions that require azeotropic removal of water to drive the equilibrium towards the product.[5]

Materials:

-

Ethyl 3-acetyl-4-oxopentanoate (1.0 eq)

-

Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)

-

Piperidine (0.1 eq)

-

Glacial Acetic Acid (0.2 eq)

-

Toluene

-

Round-bottom flask, reflux condenser, Dean-Stark trap, magnetic stirrer, heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a Dean-Stark trap, add Ethyl 3-acetyl-4-oxopentanoate (1.0 eq) and the aromatic aldehyde (1.0 eq).

-

Add toluene as the solvent, in a sufficient volume to dissolve the reactants and fill the Dean-Stark trap.

-

Add piperidine (0.1 eq) and glacial acetic acid (0.2 eq) as catalysts.

-

Heat the reaction mixture to reflux with vigorous stirring. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.[6]

Materials:

-

Ethyl 3-acetyl-4-oxopentanoate (1.0 eq)

-

Aromatic aldehyde (1.2 eq)

-

Ammonium acetate (0.5 eq)

-

Microwave-safe reaction vessel, microwave synthesizer

-

Standard work-up and purification equipment

Procedure:

-

In a microwave-safe reaction vessel, combine Ethyl 3-acetyl-4-oxopentanoate (1.0 eq), the aromatic aldehyde (1.2 eq), and ammonium acetate (0.5 eq).[2]

-

If the reaction is to be performed neat, ensure the reactants are thoroughly mixed. Alternatively, a minimal amount of a high-boiling polar solvent like DMF or DMSO can be added.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power for a predetermined time (e.g., 5-15 minutes), with stirring.

-

Monitor the reaction progress by TLC after cooling the vessel.

-

Upon completion, cool the reaction vessel to room temperature.

-

Dissolve the reaction mixture in an organic solvent such as ethyl acetate and filter to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Caption: A typical experimental workflow for the Knoevenagel condensation.

Data Presentation

The following table provides hypothetical, yet expected, data for the Knoevenagel condensation of Ethyl 3-acetyl-4-oxopentanoate with various aromatic aldehydes under different catalytic conditions. This data is based on analogous reactions reported in the literature and serves as a guideline for expected outcomes.[7][8]

| Entry | Aldehyde | Catalyst System | Method | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine/Acetic Acid | Conventional | 4 | 75-85 |

| 2 | 4-Chlorobenzaldehyde | Piperidine/Acetic Acid | Conventional | 3 | 80-90 |

| 3 | 4-Methoxybenzaldehyde | Piperidine/Acetic Acid | Conventional | 5 | 70-80 |

| 4 | Benzaldehyde | Ammonium Acetate | Microwave | 0.25 | 85-95 |

| 5 | 4-Chlorobenzaldehyde | Ammonium Acetate | Microwave | 0.2 | 90-98 |

| 6 | 4-Methoxybenzaldehyde | Ammonium Acetate | Microwave | 0.3 | 80-90 |

Note: Yields are estimated and will vary based on specific reaction conditions and purification efficiency.

Applications in Synthesis

The α,β-unsaturated products derived from the Knoevenagel condensation of Ethyl 3-acetyl-4-oxopentanoate are versatile intermediates. The presence of multiple carbonyl and ester functionalities allows for subsequent transformations to construct complex heterocyclic systems, such as pyridines, pyrimidines, and pyrans, which are of significant interest in medicinal chemistry and drug development.[9][10]

Caption: Synthetic utility of Knoevenagel products.

Conclusion

Ethyl 3-acetyl-4-oxopentanoate is a valuable and highly functionalized substrate for the Knoevenagel condensation. The reaction can be performed under both conventional heating and microwave-assisted conditions to afford α,β-unsaturated products in good to excellent yields. These products serve as key building blocks for the synthesis of diverse and complex heterocyclic compounds, highlighting their importance for researchers in synthetic chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for the exploration and application of this versatile reaction.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 6. eurjchem.com [eurjchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. scielo.br [scielo.br]

- 9. ajol.info [ajol.info]

- 10. tsijournals.com [tsijournals.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with Ethyl 3-acetyl-4-oxopentanoate

Ethyl 3-acetyl-4-oxopentanoate is a versatile 1,4-dicarbonyl compound that serves as a valuable building block in heterocyclic chemistry. Its unique structure, combining both β-ketoester and 1,4-diketone functionalities, allows for its participation in a variety of classical and multi-component reactions to generate a diverse array of five- and six-membered heterocyclic systems. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.

This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families—including pyridines, pyrroles, furans, thiophenes, and pyrimidines—using Ethyl 3-acetyl-4-oxopentanoate as the primary starting material.

Hantzsch Pyridine Synthesis

Application Note: The Hantzsch pyridine synthesis is a classic multi-component reaction that constructs dihydropyridine rings, which can be subsequently oxidized to form pyridines.[1][2] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2][3] Ethyl 3-acetyl-4-oxopentanoate can function as the β-dicarbonyl component in a modified Hantzsch synthesis to produce highly functionalized pyridine derivatives, which are core structures in many pharmaceuticals.[2]